molecular formula C22H26N2O3 B14876608 (E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate

(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate

Cat. No.: B14876608
M. Wt: 366.5 g/mol
InChI Key: MXGVSWCZCYBUIJ-HAVVHWLPSA-N
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Description

(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate typically involves the condensation reaction between 4-formylbenzoic acid and 2-octanoylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

4-formylbenzoic acid+2-octanoylhydrazine(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate\text{4-formylbenzoic acid} + \text{2-octanoylhydrazine} \rightarrow \text{this compound} 4-formylbenzoic acid+2-octanoylhydrazine→(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring would yield nitro derivatives, while reduction of the hydrazone group would yield amine derivatives.

Scientific Research Applications

(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((2-butanoylhydrazono)methyl)phenyl benzoate
  • (E)-4-((2-hexanoylhydrazono)methyl)phenyl benzoate
  • (E)-4-((2-decanoylhydrazono)methyl)phenyl benzoate

Uniqueness

(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate is unique due to its specific hydrazone linkage and the presence of the octanoyl group. This structural feature imparts distinct physicochemical properties and biological activities compared to other similar compounds. The length of the alkyl chain in the octanoyl group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

[4-[(E)-(octanoylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C22H26N2O3/c1-2-3-4-5-9-12-21(25)24-23-17-18-13-15-20(16-14-18)27-22(26)19-10-7-6-8-11-19/h6-8,10-11,13-17H,2-5,9,12H2,1H3,(H,24,25)/b23-17+

InChI Key

MXGVSWCZCYBUIJ-HAVVHWLPSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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